molecular formula C19H15F9N2O2 B11482459 7,7-dimethyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione

7,7-dimethyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione

Cat. No.: B11482459
M. Wt: 474.3 g/mol
InChI Key: QBKZAUKTLCFMBZ-UHFFFAOYSA-N
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Description

7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under conditions that promote the formation of C-CF3 bonds.

    Final Cyclization and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives.

Scientific Research Applications

7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its fluorinated nature imparts unique properties, making it useful in the development of advanced materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological processes involving fluorinated molecules.

    Industrial Applications: It may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of trifluoromethyl groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is unique due to its combination of a quinazoline core with multiple trifluoromethyl groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Properties

Molecular Formula

C19H15F9N2O2

Molecular Weight

474.3 g/mol

IUPAC Name

7,7-dimethyl-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-6,8-dihydro-3H-quinazoline-2,5-dione

InChI

InChI=1S/C19H15F9N2O2/c1-15(2)7-11-13(12(31)8-15)16(18(23,24)25,19(26,27)28)29-14(32)30(11)10-5-3-9(4-6-10)17(20,21)22/h3-6H,7-8H2,1-2H3,(H,29,32)

InChI Key

QBKZAUKTLCFMBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(NC(=O)N2C3=CC=C(C=C3)C(F)(F)F)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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